molecular formula C10H19NO B1197715 1-Epilupinine CAS No. 486-71-5

1-Epilupinine

Cat. No.: B1197715
CAS No.: 486-71-5
M. Wt: 169.26 g/mol
InChI Key: HDVAWXXJVMJBAR-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Epilupinine is a quinolizidine alkaloid, a class of naturally occurring chemical compounds that contain a quinolizidine skeleton. This compound is structurally the simplest quinolizidine alkaloid and is found in various species of the lupin family. It has garnered significant attention due to its diverse biological activities, including in vitro inhibitory activity against leukemia cells .

Chemical Reactions Analysis

1-Epilupinine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epilupinine derivatives with different functional groups .

Scientific Research Applications

Biological Activities

1-Epilupinine exhibits a range of biological activities that make it a candidate for therapeutic applications. The following sections detail its key properties:

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of leukemia cells, specifically P-388 and L1210 cell lines. The compound induces apoptosis through intrinsic pathways, elevating pro-apoptotic factors while decreasing anti-apoptotic proteins .

Case Study:

  • A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent .

Anti-inflammatory Properties

This compound has shown promising anti-inflammatory effects by modulating cytokine production. It inhibits the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses .

Table 1: Anti-inflammatory Effects of this compound

CytokineEffect
TNF-alphaInhibition
IL-6Inhibition

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Apoptosis Induction: Activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Cytokine Modulation: Affects cytokine signaling pathways beneficial for managing inflammatory diseases .

Pharmacological Applications

Given its diverse biological activities, this compound is being explored for several pharmacological applications:

  • Cancer Therapy: As an adjunct therapy to enhance the efficacy of existing treatments.
  • Anti-inflammatory Drugs: Development of new formulations targeting chronic inflammatory conditions.
  • Antimicrobial Agents: Potential for use in developing new antibiotics against resistant strains.

Mechanism of Action

The mechanism of action of 1-Epilupinine involves its interaction with various molecular targets. It is suggested to behave as a ligand for 5-HT3, 5-HT4, and sigma receptors, which are involved in neurotransmission . This interaction can modulate various biological pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

1-Epilupinine is often compared with other quinolizidine alkaloids such as lupinine and tashiromine. While these compounds share a similar quinolizidine skeleton, this compound is unique due to its specific biological activities and synthetic accessibility . The table below highlights some key differences:

Compound Unique Features
This compound Simplest quinolizidine alkaloid, diverse biological activities
Lupinine Found in various lupin species, used in chiral synthesis
Tashiromine Similar synthetic routes, different biological activities

Biological Activity

1-Epilupinine is a quinolizidine alkaloid derived primarily from the seeds of the Lupinus species, particularly the yellow lupin. This compound has garnered attention due to its diverse biological activities, which include cytotoxic, antimicrobial, anti-inflammatory, and potential neuroprotective effects. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its bioactivity. The molecular formula is C10H15NC_{10}H_{15}N, with a molecular weight of approximately 155.24 g/mol. Its structural properties facilitate interactions with various biological targets, making it a compound of interest in pharmacological research.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that it induces apoptosis in human cancer cells through the activation of caspase pathways. The IC50 values for several cancer cell lines are summarized in Table 1.

Cell Line IC50 (µM)
HeLa (cervical)12.5
MCF-7 (breast)15.0
A549 (lung)10.0

This cytotoxic effect is attributed to its ability to disrupt mitochondrial function and generate reactive oxygen species (ROS), leading to oxidative stress and cell death .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) are presented in Table 2.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

This antimicrobial activity is believed to be due to the disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in various models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism where this compound modulates immune responses, potentially benefiting conditions characterized by chronic inflammation .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Antimicrobial Mechanism : Disruption of cellular integrity in pathogens.
  • Cytokine Modulation : Inhibition of signaling pathways involved in inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • A study on its use as an adjunct therapy in cancer treatment showed enhanced efficacy when combined with conventional chemotherapeutics, suggesting a synergistic effect that warrants further exploration.
  • Another case demonstrated its effectiveness in reducing inflammation markers in patients with chronic inflammatory diseases, indicating potential for broader clinical applications .

Properties

IUPAC Name

[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVAWXXJVMJBAR-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@@H]([C@H]2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318170
Record name Epilupinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-71-5
Record name Epilupinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Epilupinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epilupinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Epilupinine
Reactant of Route 2
Reactant of Route 2
1-Epilupinine
Reactant of Route 3
1-Epilupinine
Reactant of Route 4
1-Epilupinine
Reactant of Route 5
1-Epilupinine
Reactant of Route 6
1-Epilupinine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.